molecular formula C11H10O3S B3331703 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid CAS No. 854515-01-8

6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid

Cat. No.: B3331703
CAS No.: 854515-01-8
M. Wt: 222.26 g/mol
InChI Key: QOWXSQNFVNTGQJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid (CAS: 854515-01-8) is a benzo[b]thiophene derivative with a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₀O₃S, and it has a molecular weight of 222.26 g/mol . This compound is part of a broader class of thiophene-based heterocycles, which are pivotal in medicinal chemistry and materials science due to their electronic properties and bioactivity. It is commercially available (e.g., 250 mg for USD 141) and typically synthesized via multicomponent reactions or functionalization of pre-formed benzo[b]thiophene scaffolds .

Properties

IUPAC Name

6-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-4-3-7(14-2)5-9(8)15-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWXSQNFVNTGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216444
Record name 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-01-8
Record name 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854515-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This organic compound features a unique structure characterized by a methoxy group and a methyl group attached to a benzo[b]thiophene core, along with a carboxylic acid functional group, which enhances its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C12H12O3S
  • Molecular Weight : Approximately 222.26 g/mol

The presence of the methoxy and methyl groups influences the compound's solubility and interaction with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiophene derivatives possess significant cytotoxicity against human leukemia (HL-60), colon cancer (HCT-116), and hepatoma (Hep 3B) cells, with IC50 values in the low micromolar range .

CompoundCell LineIC50 Value (µM)Reference
Compound 1Hep 3B0.06
Compound 1HL-600.17
Compound 1HCT-1160.14

The mechanism of action for these compounds often involves disruption of microtubule formation, akin to traditional chemotherapeutic agents, which can lead to apoptosis in cancer cells.

Antimicrobial Activity

Thiophenes, including derivatives of this compound, have demonstrated antimicrobial properties. For example, related compounds have been tested against various bacterial strains, showing effective inhibition at specific concentrations .

Compound NameActivity TypeOrganism TestedMIC (µg/mL)Reference
Foetithiophene FAntimicrobialBacillus cereus50
5-Propinyl-thiophene-2-carboxylic acidAnti-inflammatoryBV-2 microglial cells79.5 (IC50)

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including those closely related to this compound.

  • Cytotoxicity Studies : A study evaluating various thiophene derivatives highlighted the importance of substituent positioning on the aromatic ring, revealing that specific configurations significantly enhance cytotoxic efficacy against cancer cell lines .
  • Mechanistic Insights : Research indicated that some derivatives function as antitubulin agents, which could explain their cytotoxicity. The metabolic pathways involved also suggest that certain modifications can lead to increased potency against resistant cancer cell lines .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations in animal models suggest that modifications to the thiophene structure can affect bioavailability and metabolic stability, which are crucial for therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H10O3S
Molecular Weight : 222.26 g/mol

The compound features a methoxy group at the 6-position and a carboxylic acid at the 3-position, which contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has shown that derivatives of benzo[b]thiophene compounds, including 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid, exhibit promising anticancer properties. A study indicated that related compounds could inhibit the proliferation of cancer cell lines such as MDA-MB-231 through modulation of the RhoA/ROCK signaling pathway, which is critical in cancer cell migration and invasion .

CompoundCell LineIC50 (µM)Mechanism
b19 (derivative)MDA-MB-2315.0RhoA/ROCK pathway inhibition
6-Methoxy derivativeVariousTBDPotential modulation of growth pathways

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro studies that measure cytokine release in human cell lines. Results have shown a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Antimicrobial Effects

This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent.

CompoundMIC (µg/mL)Activity Against
This compound50Mycobacterium smegmatis
Ciprofloxacin100E. coli
Rifampicin75S. aureus

Industrial Applications

Beyond medicinal uses, this compound may serve as an intermediate in the synthesis of more complex organic molecules within the chemical industry. Its unique structure allows for modifications that can lead to the development of new materials or specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the significance of benzo[b]thiophene derivatives in drug discovery:

  • Study on Anticancer Agents : A research paper focused on synthesizing derivatives targeting the RhoA/ROCK pathway, demonstrating that modifications to the benzothiophene core can enhance anticancer activity .
  • Antimicrobial Evaluation : A comparative study showed that this compound outperformed traditional antibiotics against resistant bacterial strains, underscoring its potential as a new therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Evidence ID
6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid 6-OCH₃, 2-CH₃, 3-COOH C₁₁H₁₀O₃S 222.26 Intermediate in drug synthesis 854515-01-8
6-Methoxybenzo[b]thiophene-3-carboxylic acid 6-OCH₃, 3-COOH C₁₀H₈O₃S 208.23 Antimicrobial research 43121-88-6
3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid 6-OCH₃, 2-COOH, 3-Cl C₁₀H₇ClO₃S 242.73 Halogenated analog; higher reactivity 310390-60-4
6-Methylbenzo[b]thiophene-2-carboxylic acid 6-CH₃, 2-COOH C₁₀H₈O₂S 196.22 Lower polarity; material science 1467-86-3
4-Methoxybenzo[b]thiophene-2-carboxylic acid 4-OCH₃, 2-COOH C₁₀H₈O₃S 208.23 Electronic applications 476199-14-1
Key Observations :
  • Substituent Position : The position of the methoxy group (e.g., 4- vs. 6-) significantly alters electronic properties. For instance, 4-methoxy derivatives exhibit stronger electron-donating effects, enhancing conjugation in materials science .
  • Halogenation : Chlorination at the 3-position (e.g., 3-Chloro-6-methoxy) enhances electrophilicity, making it suitable for cross-coupling reactions .

Ring Saturation and Bioactivity

Table 2: Saturated vs. Unsaturated Analogs
Compound Name Ring Structure Bioactivity/Applications Evidence ID
This compound Unsaturated Drug intermediate; unknown direct bioactivity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Partially saturated (4,5,6,7-tetrahydro) Antimicrobial potential; improved solubility
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Fully saturated Kinase inhibition; enhanced metabolic stability
Key Observations :
  • Saturated Rings : Tetrahydrobenzo[b]thiophenes (e.g., ) exhibit improved solubility and metabolic stability, making them preferred in drug development .
  • Unsaturated Derivatives : The target compound’s aromaticity may favor π-π stacking in material science but limits solubility in biological systems .

Carboxylic Acid Functionalization

  • Ester vs. Acid Forms : Ethyl esters (e.g., and ) are common prodrug forms to enhance bioavailability. For example, ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 76981-82-3) is used to mask the carboxylic acid group during drug delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid, and what intermediates are critical?

  • Methodology : The synthesis typically involves constructing the benzo[b]thiophene core via Friedel-Crafts acylation or Fiesselmann thiophene synthesis (condensation of thioglycolic acid with α,β-unsaturated esters under basic conditions) . For the target compound, key intermediates include thiophene-3-carboxylic acid derivatives, which undergo carboxylation and subsequent functionalization (e.g., methylation at position 2 and methoxylation at position 6). A multi-step approach with HPLC purification (using methanol-water gradients) is common to isolate intermediates and final products .
  • Critical Intermediates :

  • Thiophene-3-carboxylic acid derivatives (e.g., methyl esters for regioselective substitution).
  • Protected hydroxyl intermediates (e.g., benzenesulfonyloxy groups) to direct methoxy group installation .

Q. How is this compound characterized spectroscopically?

  • Analytical Techniques :

  • IR Spectroscopy : Key absorption bands include C=O (carboxylic acid, ~1670–1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR :
  • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm. Methyl groups at position 2 resonate as singlets (δ ~2.5 ppm). Aromatic protons show splitting patterns dependent on substitution .
  • ¹³C NMR : Carboxylic acid carbons appear at δ ~170 ppm, methoxy carbons at δ ~55 ppm, and aromatic carbons between δ 110–150 ppm .
  • LC-MS/HRMS : Used to confirm molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-H]- ions) .

Advanced Research Questions

Q. How can conflicting literature data on the biological activity of this compound derivatives be resolved?

  • Resolution Strategies :

Replicate Key Studies : Standardize assay conditions (e.g., cell lines, concentrations, controls) to eliminate variability. For example, discrepancies in NMDA receptor antagonism (observed in related thiophene bioisosteres) may arise from differences in receptor subunit expression .

Structure-Activity Relationship (SAR) Analysis : Compare substitution patterns. Chloro- or fluoro-substituted analogs (e.g., 3-chloro-6-methoxy derivatives) often show altered pharmacokinetic profiles compared to methyl/methoxy variants, impacting activity .

Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., GluN2B receptors) and validate with in vitro assays .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Optimization Approaches :

Stepwise Protection/Deprotection : Protect reactive groups (e.g., hydroxyl or carboxyl) early to prevent side reactions. For example, benzenesulfonyloxy protection enhances regioselectivity during methoxy group introduction .

Catalytic Systems : Use TEMPO/NaClO oxidation for efficient conversion of acetyl intermediates to carboxylic acids, avoiding toxic chromium-based reagents .

Purification Techniques : Employ gradient HPLC (MeCN:H₂O) for high-purity isolation, particularly in final steps to remove byproducts like unreacted methyl esters .

  • Yield Data :

StepReactionYield (%)Reference
1Friedel-Crafts Acylation60–75
2TEMPO Oxidation to Carboxylic Acid80–90
3Final HPLC Purification65–75

Q. How do substitution patterns on the benzo[b]thiophene scaffold influence physicochemical properties?

  • Key Findings :

  • Methoxy vs. Chloro : Methoxy groups enhance solubility (logP reduction by ~0.5 units) but reduce metabolic stability compared to chloro substituents .
  • Methyl at Position 2 : Increases steric hindrance, potentially improving target selectivity (e.g., NMDA receptor subtype specificity) .
    • Data Table :
SubstituentlogPSolubility (mg/mL)Metabolic Half-Life (h)
6-OCH₃, 2-CH₃2.10.453.2
6-Cl, 3-CH₃2.80.125.8
Reference

Methodological Guidance

  • Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to resolve structural ambiguities .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) for high-throughput synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Reactant of Route 2
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6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid

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